3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring and a carboxylic acid group. The 3,4-dimethylphenyl group would be attached to the 3-position of the pyrazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
Research on 1-Phenyl-1H-pyrazole derivatives, closely related to 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, shows that they form complex hydrogen-bonded framework structures with multiple hydrogen-bond types, highlighting their potential in the study of molecular conformation and hydrogen bonding (Asma et al., 2018).
Van Alphen–Hüttel Rearrangement in Pyrazoles
Studies have shown that structurally related 3H-pyrazoles, which share a core structure with the compound , undergo van Alphen–Hüttel rearrangement, which is significant for understanding chemical reactions and transformations in similar compounds (Vasin et al., 2018).
Fluorescence Sensing Applications
Research involving dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks, which are structurally related to the compound, highlights their use in fluorescence sensing, particularly for detecting benzaldehyde-based derivatives (Shi et al., 2015).
Catalytic Oxidation of Alcohols
Pyrazole derivatives have been studied for their role in catalyzing the oxidation of alcohols, demonstrating their potential application in green chemistry and catalysis (Maurya & Haldar, 2020).
Hydrogen Bonding in Solid-State Structures
The molecule 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, closely related to the compound in focus, demonstrates significant hydrogen bonding, forming two-dimensional sheets in its solid-state structure. This is crucial for understanding molecular interactions in solid-state chemistry (Zia-ur-Rehman et al., 2008).
Tautomerism in NH-Pyrazoles
NH-pyrazoles, similar in structure to this compound, have been analyzed for their annular tautomerism. This research is essential for understanding the dynamic nature of these compounds in various states (Cornago et al., 2009).
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-14(10-13(12)2)17-16(18(21)22)11-20(19-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIVZUPCFKWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.